
latrunculin B
Overview
Description
Latrunculin B (Lat B) is a macrolide natural product first isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). It is characterized by a 16-membered macrolide fused to a tetrahydropyran ring and a 2-thiazolidinone side chain . Lat B binds to monomeric actin (G-actin), inhibiting its polymerization into filaments (F-actin), thereby disrupting cytoskeletal dynamics. This activity underpins its applications in cell biology research (e.g., studying actin-dependent processes) and therapeutic exploration (e.g., glaucoma treatment due to its trabecular meshwork-targeted effects) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Latrunculin B can be synthesized through a series of chemical reactions involving the formation of the macrolide ring and the attachment of the thiazolidinone moiety. The synthesis typically involves the use of protecting groups, coupling reactions, and cyclization steps. The exact synthetic route can vary, but it generally requires precise control of reaction conditions to ensure the correct formation of the macrolide structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the sponge Latrunculia magnifica. The extraction process involves collecting the sponge, followed by solvent extraction and purification steps to isolate the compound. Due to the complexity of its structure, chemical synthesis on an industrial scale is challenging and less common .
Chemical Reactions Analysis
Types of Reactions
Latrunculin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrolide ring.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cellular and Molecular Biology
Actin Cytoskeleton Studies
LAT-B is extensively used to study the dynamics of the actin cytoskeleton. By disrupting actin filament formation, LAT-B allows researchers to investigate cellular processes dependent on actin, such as cell motility, shape changes, and intracellular transport. For instance, a study demonstrated that LAT-B treatment caused significant alterations in the mechanical properties of cultured cells, affecting their adhesion and migration capabilities .
Pollen Germination and Growth
In plant biology, LAT-B has been shown to have distinct effects on pollen germination and tube growth. Research indicated that LAT-B inhibited maize pollen germination at concentrations as low as 50 nM and significantly disrupted actin structures in germinated pollen . This highlights its role in understanding plant reproductive processes.
Ocular Pharmacology
Glaucoma Treatment Potential
LAT-B's ability to increase outflow facility and decrease intraocular pressure (IOP) has been investigated as a potential therapeutic approach for glaucoma. Studies involving primate models showed that topical application of LAT-B resulted in a dose-dependent reduction in IOP without causing corneal damage . Specifically, a regimen of low-dose LAT-B led to a notable increase in outflow facility by approximately 75% after multiple treatments . These findings suggest that LAT-B may serve as an effective anti-glaucoma agent by pharmacologically altering the actin cytoskeleton in trabecular meshwork cells.
Microbial Growth Inhibition
Fungal Inhibition
LAT-B has been utilized to study fungal growth inhibition due to its effects on actin dynamics. A study revealed that treatment with LAT-B resulted in concentration-dependent inhibition of colony expansion in fungal species, indicating its potential as an antifungal agent . This application underscores LAT-B's versatility beyond mammalian cell studies.
Retinal Pigment Epithelium Research
Retinal Cell Studies
In research involving retinal pigment epithelial cells (ARPE-19), LAT-B was shown to affect the cytoskeletal organization critical for cell function. The compound's ability to disrupt actin filaments allowed for insights into cellular responses under pathological conditions, such as proliferative vitreoretinopathy . Such studies are crucial for developing treatments for retinal diseases.
Comprehensive Data Table
Case Studies
-
Ocular Effects of this compound
In a controlled study on monkeys, LAT-B was administered topically at varying concentrations. Results indicated a significant decrease in IOP with sustained administration leading to increased outflow facility without adverse effects on corneal integrity. This positions LAT-B as a promising candidate for glaucoma treatment . -
Impact on Pollen Development
A detailed investigation into maize pollen revealed that LAT-B's high affinity for actin significantly inhibited germination and tube growth. This research provides insights into the regulatory mechanisms governing plant reproduction and the role of cytoskeletal elements therein . -
Fungal Growth Dynamics
A study examining the effects of LAT-B on fungal species demonstrated its potential as an antifungal agent by inhibiting colony expansion through actin disruption . This application could lead to novel treatments for fungal infections.
Mechanism of Action
Latrunculin B exerts its effects by binding to actin monomers near the nucleotide-binding cleft, preventing them from polymerizing into filaments. This disruption of actin polymerization leads to the breakdown of the actin cytoskeleton, affecting various cellular processes such as motility, division, and morphology. The primary molecular targets of this compound include actin and proteins involved in actin regulation, such as gelsolin and protein spire homolog 2 .
Comparison with Similar Compounds
Latrunculin A vs. Latrunculin B
- Structural Similarities: Both share a core macrolide-thiazolidinone scaffold but differ in the substitution at C16 (Lat B has a hydroxyl group, while Lat A has a methoxy group) .
- Potency : Lat B is slightly less potent than Lat A in disrupting actin in cultured cells (e.g., hamster fibroblasts) . However, in vivo studies in monkeys show Lat B is 10-fold more effective in reducing intraocular pressure, likely due to differential tissue penetration or stability .
- Stability in Serum : Lat B is gradually inactivated by serum components, leading to transient effects in cell cultures, whereas Lat A maintains prolonged actin disruption .
Cytochalasin D
- Mechanism: Cytochalasin D caps actin filament barbed ends, preventing monomer addition, unlike Lat B’s G-actin sequestration .
- Cellular Effects : Both inhibit cytokinesis, but Lat B’s effects are reversible in some cell lines (e.g., NIL8 fibroblasts), while cytochalasin D causes progressive cytoskeletal degradation .
- Therapeutic Potential: Lat B exhibits lower corneal toxicity compared to cytochalasin B, making it preferable for glaucoma therapy .
16-epi-Latrunculin B
- Structural Difference : A C16 stereoisomer of Lat B, with altered hydrogen-bonding capacity due to the inverted configuration .
- Activity : Retains actin-disrupting activity but shows reduced cytotoxicity in murine cell lines, suggesting stereochemistry influences target engagement .
Rapamycin and Bleomycin
- Functional Overlap : These compounds cluster with Lat B in chemical-genetic profiles due to shared cytoskeletal or membrane-targeted effects, but their primary mechanisms differ:
- Antimicrobial Activity : Lat B selectively inhibits E. coli (MIC = 8 µM), while bleomycin and rapamycin target broader microbial pathways .
Jasplakinolide
- Mechanistic Contrast: Stabilizes F-actin, opposing Lat B’s depolymerizing activity. Jasplakinolide disrupts MRTF–G-actin complexes, whereas Lat B inhibits their dissociation, highlighting divergent effects on actin-binding proteins .
Research Findings and Implications
- Species-Specific Binding : Lat B binds Plasmodium falciparum actin more effectively than human actin due to hydrogen bonding with Asn17, absent in humans .
- Transient vs. Sustained Effects : Lat B’s reversibility in certain cell lines (e.g., NIL8 fibroblasts) contrasts with irreversible damage from cytochalasins, informing drug design for transient therapeutic effects .
Biological Activity
Latrunculin B (LAT-B) is a potent macrolide derived from the marine sponge Negombata magnifica, recognized for its ability to disrupt actin polymerization. This compound has been extensively studied for its diverse biological activities, including effects on cell motility, synaptic transmission, and intraocular pressure regulation. Below is a detailed examination of its biological activity, supported by research findings and case studies.
This compound primarily functions by binding to G-actin, forming a complex that inhibits actin polymerization. This disruption of the actin cytoskeleton has profound effects on various cellular processes:
- Actin Disassembly : LAT-B binds to actin monomers, preventing their polymerization into filaments. This action leads to significant alterations in cell shape and motility, as well as impacts on intracellular transport mechanisms .
- Synaptic Transmission : Research indicates that LAT-B can modulate synaptic transmission by affecting the release of neurotransmitters. In experiments with postsynaptic neurons, LAT-B reduced NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 35%, suggesting a postsynaptic site of action .
1. Antifungal and Antiprotozoal Effects
Studies have shown that natural latrunculins exhibit significant antifungal and antiprotozoal activities. For instance:
- Antifungal Activity : In vitro tests demonstrated that LAT-B has a minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus flavus at 60 μg/M. However, semisynthetic analogs of LAT-B showed diminished bioactivity due to structural modifications that hindered binding to G-actin .
Compound | MIC (μg/M) | Activity Type |
---|---|---|
Latrunculin A | 60 | Antifungal |
This compound | 60 | Antifungal |
Semisynthetic Derivatives | Not Active | Antifungal |
2. Ocular Effects
This compound has been studied for its potential in treating glaucoma through its effects on intraocular pressure (IOP):
- IOP Reduction : In a study involving normotensive monkeys, LAT-B was administered topically, resulting in a dose-dependent decrease in IOP. The maximal hypotension observed after multiple doses was 4.4 ± 0.6 mm Hg with 0.01% LAT-B .
Dose (LAT-B) | Max IOP Reduction (mm Hg) | Outflow Facility Increase (%) |
---|---|---|
0.005% | 2.5 ± 0.3 | 75 ± 13 |
0.01% | 4.4 ± 0.6 | 100 ± 14 |
3. Effects on Cell Signaling
This compound also influences cellular signaling pathways:
- Glucose-Mediated Translocation : In MIN6B1 cells, LAT-B inhibited glucose-induced phosphorylation of focal adhesion kinase (FAK), indicating its role in glucose signaling pathways critical for insulin secretion .
Case Study: Actin Dynamics in Neuronal Cells
In an experimental setup where LAT-B was perfused into neuronal cells, researchers observed a significant reduction in neurotransmitter release efficiency, which correlated with actin disassembly. This finding highlights the importance of actin dynamics in synaptic efficacy and suggests potential therapeutic applications for conditions involving synaptic dysfunction .
Case Study: Glaucoma Treatment Potential
A series of experiments conducted on ocular tissues demonstrated that repeated administration of LAT-B could enhance outflow facility significantly without adverse effects on corneal thickness or other ocular structures, suggesting its viability as a therapeutic agent for managing glaucoma .
Q & A
Q. Basic: What is the mechanism by which Latrunculin B (Lat B) disrupts actin dynamics in cell biology studies?
This compound binds to monomeric globular actin (G-actin) with high affinity, preventing its polymerization into filamentous actin (F-actin). This sequestration disrupts actin cytoskeleton remodeling, leading to concentration-dependent changes in cell morphology, motility, and intracellular trafficking . For experimental validation, use immunofluorescence staining (e.g., phalloidin for F-actin) paired with live-cell imaging to quantify cytoskeletal changes. Controls should include untreated cells and alternative actin inhibitors (e.g., cytochalasin D) to confirm specificity .
Q. Basic: What are the recommended solvent systems and working concentrations for Lat B in cell-based assays?
Lat B is soluble in DMSO (25 mg/mL) or ethanol (25 mg/mL). For cell treatments, prepare stock solutions at 1–10 mM in these solvents and dilute in culture media to final concentrations typically ranging from 100 nM to 10 µM. Note that effective doses vary by cell type: epithelial cells often require ≤1 µM, while fibroblasts may need higher concentrations (5–10 µM). Always include solvent-only controls to rule out vehicle-induced artifacts .
Q. Advanced: How can researchers resolve contradictions in reported EC₅₀ values for Lat B across different actin polymerization assays?
Discrepancies in potency metrics often arise from assay methodology. For example:
- Biochemical assays (e.g., pyrene-actin polymerization) report EC₅₀ values ~50–200 nM, reflecting direct G-actin binding .
- Cell-based assays may show higher EC₅₀ (1–5 µM) due to membrane permeability limitations or compensatory pathways .
To reconcile data, standardize assay conditions (e.g., actin isoform purity, buffer pH, and temperature) and validate with orthogonal methods (e.g., FRET-based actin biosensors). Cross-reference findings with structural analogs (e.g., compound 44 in ) to assess consistency in SAR trends.
Q. Advanced: What experimental strategies are optimal for studying structure-activity relationships (SAR) in this compound analogs?
The "diverted total synthesis" (DTS) approach enables systematic modification of Lat B’s macrocyclic core and functional groups while retaining bioactivity . Key steps include:
- Core relaxation : Synthesize analogs with expanded macrocycles (e.g., compound 44) to evaluate steric effects on actin binding.
- Functional group swaps : Replace the thiazolidinone ring with oxazolidinone or alter C16 stereochemistry to probe hydrogen-bonding networks.
Validate analogs using molecular docking simulations (e.g., G-actin binding site analysis) and correlate with in vitro actin polymerization inhibition assays. Prioritize analogs with improved synthetic accessibility (e.g., compound 44’s simplified synthesis) for scalability .
Q. Methodological: How should researchers control for off-target effects when using Lat B in long-term cell culture experiments?
- Dose-response titrations : Establish the minimum effective concentration for actin disruption in your cell model.
- Rescue experiments : Reintroduce actin monomers post-treatment to confirm reversibility of effects.
- Multi-omics profiling : Perform RNA-seq or proteomics to identify compensatory pathways (e.g., upregulation of other cytoskeletal regulators).
- Alternative inhibitors : Compare results with jasplakinolide (stabilizes F-actin) or Rho kinase inhibitors to isolate actin-specific phenotypes .
Q. Advanced: What computational tools can rationalize Lat B’s binding dynamics with actin isoforms?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are effective for analyzing Lat B’s interaction with β-actin vs. γ-actin isoforms. Key parameters include:
- Hydrogen-bond occupancy : Compare Lat B’s interactions with residues like Asp157 and Gln137 in β-actin.
- Ligand distortion energy : Higher distortion in Lat B vs. compound 44 correlates with reduced binding affinity .
Pair computational data with mutagenesis studies (e.g., actin mutants lacking key binding residues) to validate predictions.
Q. Methodological: How can researchers ensure reproducibility when replicating Lat B studies across labs?
- Standardize actin sources : Use purified skeletal muscle α-actin for biochemical assays to minimize isoform variability.
- Document solvent batch : DMSO lot differences can alter Lat B stability; pre-test solubility and bioactivity for each batch.
- Share protocols : Adhere to reporting standards (e.g., STAR Methods) for cell culture conditions, treatment durations, and imaging parameters .
Q. Advanced: What are the implications of Lat B’s differential effects on HIF-1α inhibition in cancer cells?
Lat B suppresses hypoxia-induced HIF-1α activation by disrupting actin-mediated nuclear translocation of HIF-1α cofactors. To study this:
Properties
IUPAC Name |
(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-JRIKCGFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-94-7 | |
Record name | Latrunculin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latrunculin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrunculin B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LATRUNCULIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.